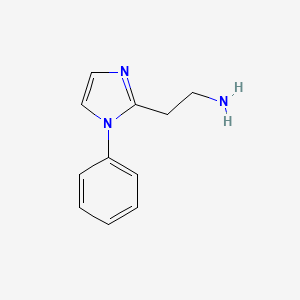

2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

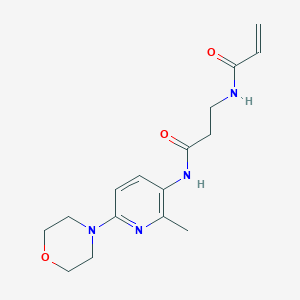

“2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an ethanamine group . The InChI code for this compound is 1S/C11H13N3/c12-7-6-11-13-8-9-14 (11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Researchers have investigated the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including the study of their complexation stability constants with Cu(II) (Pařík & Chlupatý, 2014). These compounds have potential applications in catalysis and material science due to their structural properties and ability to form complexes with metals.

Environmental Sampling

A new fluorescent reagent, closely related to 2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine derivatives, has been synthesized for the sensitive, accurate, and rapid detection of trace aliphatic amines in environmental samples using ultrasonic-assisted derivatization microextraction followed by high-performance liquid chromatography (HPLC) (Chen et al., 2014).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, have shown significant potential in inhibiting the corrosion of carbon steel in an acidic medium. The efficacy of these inhibitors is attributed to their molecular structure and the formation of a protective layer on the metal surface (Costa et al., 2021).

Catalysis

The compound and its derivatives have been employed as ligands in copper(I) catalyzed intramolecular hydroalkoxylation and hydroamination of alkynes. These processes are critical for the synthesis of various organic compounds, demonstrating the utility of these imidazole derivatives in organic synthesis and catalysis (Pouy et al., 2012).

Epoxy Resin Curing

Research into the curing behavior of epoxy resin initiated by amine-containing inclusion complexes, including those derived from imidazole, has shown that these compounds can accelerate curing, extend pot life, and achieve higher curing temperatures. This application is particularly relevant in the field of polymer science and engineering (Amanokura et al., 2007).

Antimicrobial Activity

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds were synthesized and evaluated for their antibacterial and antifungal activity. These studies highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Direcciones Futuras

The future directions for “2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives , this compound could potentially be used in the development of new drugs.

Propiedades

IUPAC Name |

2-(1-phenylimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-11-13-8-9-14(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHNGYLHCJPTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)

![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/no-structure.png)